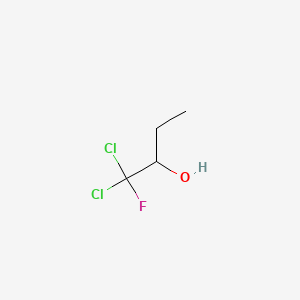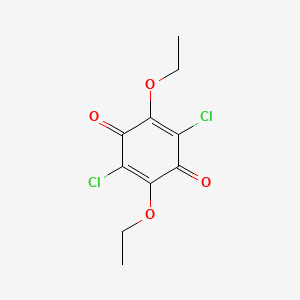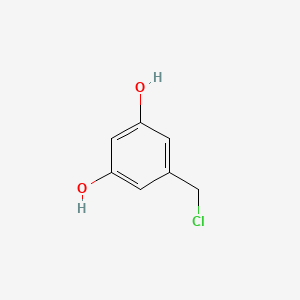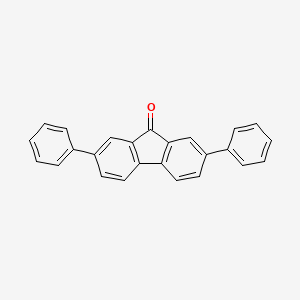
2,7-Diphenyl-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diphenyl-9H-fluoren-9-one is an organic compound with the molecular formula C25H16O and a molecular weight of 332.39 g/mol It is a derivative of fluorenone, characterized by the presence of two phenyl groups at the 2 and 7 positions of the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenyl-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a cornerstone for its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diphenyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used.
Scientific Research Applications
2,7-Diphenyl-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2,7-Diphenyl-9H-fluoren-9-one and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s ability to interact with biological macromolecules makes it a valuable candidate for drug development and other biomedical applications.
Comparison with Similar Compounds
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Dichloro-9H-fluoren-9-one
- 2,7-Difluoro-9H-fluoren-9-one
Comparison: 2,7-Diphenyl-9H-fluoren-9-one is unique due to the presence of phenyl groups, which enhance its stability and electronic properties compared to its halogenated counterparts . The phenyl groups also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C25H16O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,7-diphenylfluoren-9-one |
InChI |
InChI=1S/C25H16O/c26-25-23-15-19(17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)18-9-5-2-6-10-18/h1-16H |
InChI Key |
JHPVZYUJSQWUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)

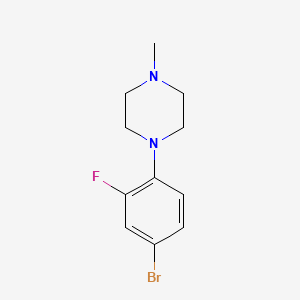
![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
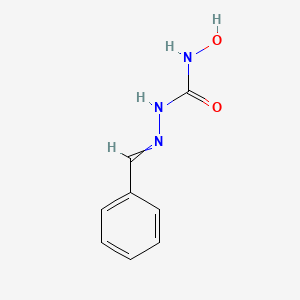
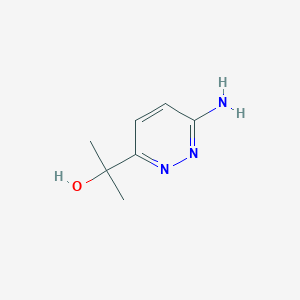
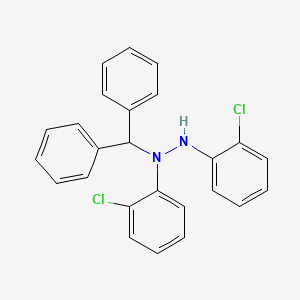
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)
